molecular formula C15H14N2O3 B13706582 Ethyl 7-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 7-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B13706582
M. Wt: 270.28 g/mol
InChI Key: RWGNRXKOENCEIP-UHFFFAOYSA-N
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Description

Ethyl 7-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of ethyl cyanoacetate with 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate
  • Ethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Uniqueness

Ethyl 7-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the cyano group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This structural feature makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

ethyl 7-cyano-1-ethyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C15H14N2O3/c1-3-17-9-12(15(19)20-4-2)14(18)11-6-5-10(8-16)7-13(11)17/h5-7,9H,3-4H2,1-2H3

InChI Key

RWGNRXKOENCEIP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C(C=C2)C#N)C(=O)OCC

Origin of Product

United States

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